
2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-Bromobenzoat ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein mehrerer funktioneller Gruppen aus, darunter ein Brombenzoat-Rest, eine Methylbenzoylgruppe und eine Carbohydrazonoyl-Verknüpfung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxy-4-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-Bromobenzoat erfolgt typischerweise in einem mehrstufigen Verfahren. Der erste Schritt umfasst oft die Bildung des Carbohydrazonoyl-Zwischenprodukts, das dann unter kontrollierten Bedingungen mit dem 3-Brombenzoat-Rest gekoppelt wird. Häufige Reagenzien, die in dieser Synthese verwendet werden, sind Hydrazinderivate, Brombenzoesäure und verschiedene Katalysatoren, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen. Diese Verfahren gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Die Reaktionsbedingungen werden optimiert, um die Stabilität der Verbindung zu erhalten und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methoxy-4-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-Bromobenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen und anderen reduzierten Derivaten führen.
Substitution: Das Bromatom im 3-Brombenzoat-Rest kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-Bromobenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und chemischen Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-4-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-Bromobenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxy-4-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-Ethoxybenzoat
- 2-Methoxy-4-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-Methylbenzoat
- 4-(2-(((3-Chlorbenzoyl)amino)AC)carbohydrazonoyl)-2-Methoxy-phenyl 3-Bromobenzoat
Einzigartigkeit
Was 2-Methoxy-4-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-Bromobenzoat auszeichnet, ist seine spezifische Kombination funktioneller Gruppen, die ihm einzigartige chemische Eigenschaften und potenzielle Anwendungen verleihen. Das Vorhandensein des Brombenzoat-Rests ermöglicht insbesondere vielseitige chemische Modifikationen und Wechselwirkungen.
Eigenschaften
CAS-Nummer |
477730-23-7 |
|---|---|
Molekularformel |
C25H22BrN3O5 |
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H22BrN3O5/c1-16-5-3-6-18(11-16)24(31)27-15-23(30)29-28-14-17-9-10-21(22(12-17)33-2)34-25(32)19-7-4-8-20(26)13-19/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChI-Schlüssel |
GJGUVLUKHRNCOI-CCVNUDIWSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



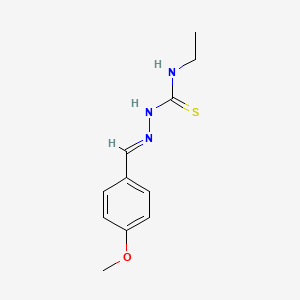
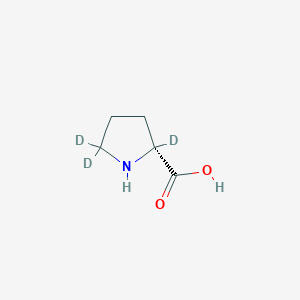

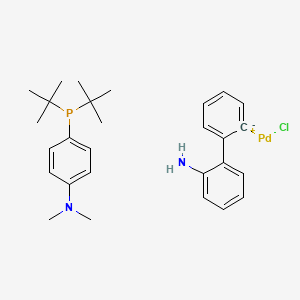
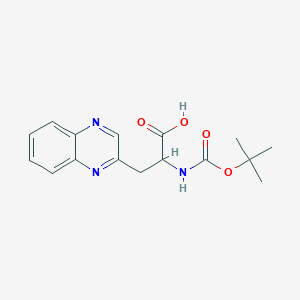
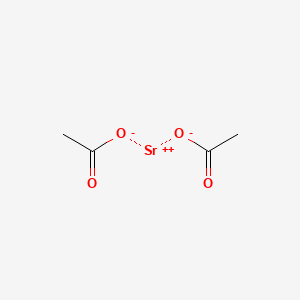
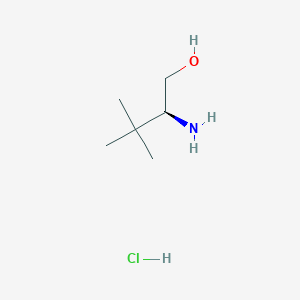
![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
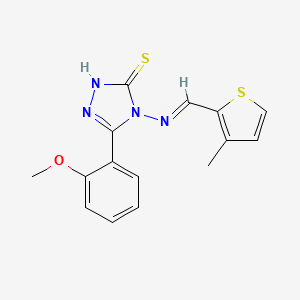
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)


![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
